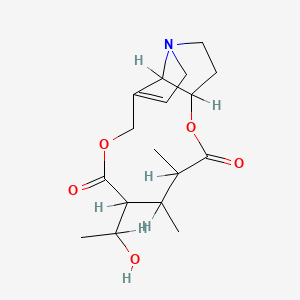
Cronaburmine
説明
Cronaburmine is a synthetic peptide that was first identified in the late 1990s as a potential therapeutic agent for treating a variety of conditions. It is a small molecule composed of a peptide chain of amino acids, and is a member of a class of compounds known as peptides. Peptides are molecules that are composed of two or more amino acids linked together in a chain. Cronaburmine has been studied for its potential to treat cancer, diabetes, and other diseases, as well as its role in modulating the immune system.
科学的研究の応用
Antitussive and Central Respiratory Depressant Effects
Cronaburmine, identified as an alkaloid in Stemona tuberosa, demonstrates significant antitussive (cough suppressing) properties. Studies have shown that it acts on the central part of the cough reflex pathway, distinguishing it from other alkaloids that target the peripheral cough reflex pathway. Furthermore, cronaburmine exhibits central respiratory depressant effects. These findings underline its potential use in treating cough and related respiratory conditions. However, the central depressant effects also suggest a need for cautious application in therapeutic contexts (Xu et al., 2010).
Variation in Antitussive Potency and Chemical Profiles
Research on Stemona tuberosa has highlighted the varying antitussive potencies of its different alkaloids, including cronaburmine. This variation is attributed to the differences in their action on the cough reflex pathway and their chemical structures. The diversity in chemical profiles of the herb, which includes cronaburmine as a significant component, adds complexity to the quality control and standardization of botanical products used for cough suppression (Xu et al., 2006).
Comprehensive Review of Phytochemistry and Pharmacology
A comprehensive review encompassing the traditional applications, phytochemistry, pharmacology, and toxicity of Stemonae Radix, which includes Stemona tuberosa, the source of cronaburmine, has been conducted. This review consolidates existing knowledge on the pharmacological effects of cronaburmine and other compounds from the plant. The focus includes its antitussive and potential antiviral properties, highlighting its importance in treating respiratory diseases and possibly other conditions. However, the review also emphasizes the challenges in connecting specific chemical constituents, like cronaburmine, to their pharmacological activities, suggesting the need for further targeted research (Wang et al., 2021).
Authentication and Quality Assessment in Traditional Medicine
The authentication and quality assessment of Stemona tuberosa, the source of cronaburmine, have been the subject of research due to its long history of use in treating coughing and its presence in various botanical products. The complexities of multiple origins of source plants and the existence of multiple antitussive components, including cronaburmine, make the standardization and quality control of these products quite challenging. This research has implications for ensuring the safety and efficacy of cronaburmine in traditional and modern therapeutic applications (But et al., 2012).
特性
IUPAC Name |
6-(1-hydroxyethyl)-4,5-dimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-9-10(2)16(20)23-13-5-7-18-6-4-12(15(13)18)8-22-17(21)14(9)11(3)19/h4,9-11,13-15,19H,5-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQYTWFUGHCZNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1C(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10991596 | |
| Record name | 5-(1-Hydroxyethyl)-3,4-dimethyl-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10991596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cronaburmine | |
CAS RN |
71295-32-4 | |
| Record name | Cronaburmine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071295324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(1-Hydroxyethyl)-3,4-dimethyl-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10991596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



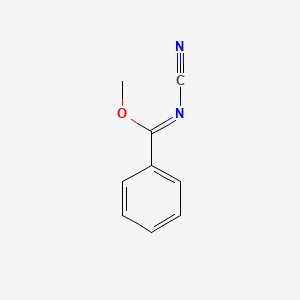
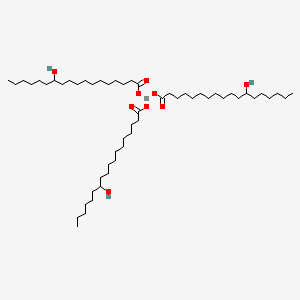
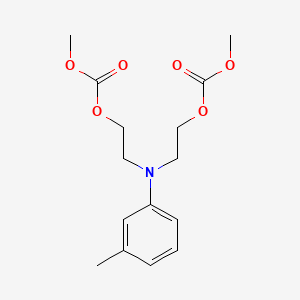
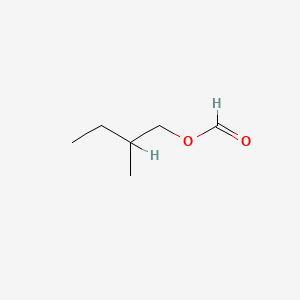
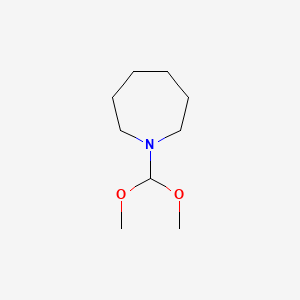


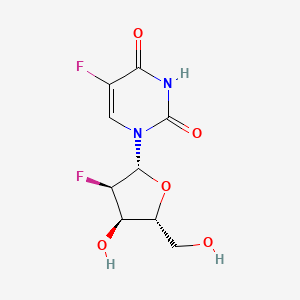

![2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid](/img/structure/B1606094.png)
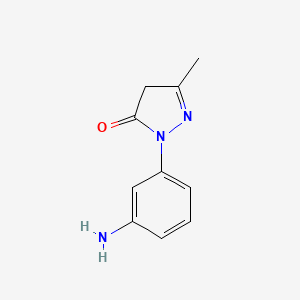
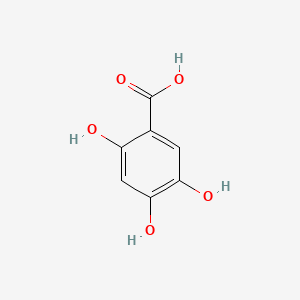
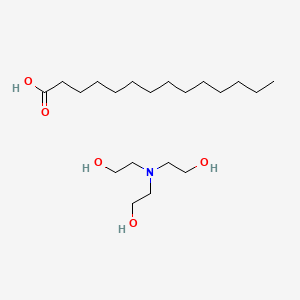
![4-[3-Phenyl-1-(2-phenylethyl)propyl]pyridine](/img/structure/B1606102.png)